Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate
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Overview
Description
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a prop-2-yn-1-yl group, chlorinated and fluorinated benzyl groups, and an ethoxybenzoate moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Ethoxybenzoate Core: This step involves the esterification of 3-chloro-4-hydroxybenzoic acid with ethanol under acidic conditions to form the ethoxybenzoate core.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base such as potassium carbonate.
Attachment of the Chlorinated and Fluorinated Benzyl Groups: This step involves the reaction of the ethoxybenzoate core with 2-chloro-4-fluorobenzyl chloride in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorinated and fluorinated benzyl groups can be reduced under suitable conditions to form dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dehalogenated benzyl derivatives.
Substitution: Formation of substituted benzoate derivatives with various nucleophiles.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-methylbenzyl)oxy)-5-ethoxybenzoate: Similar structure but with a methyl group instead of a fluorine atom.
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-bromobenzyl)oxy)-5-ethoxybenzoate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the prop-2-yn-1-yl and ethoxybenzoate groups makes it a versatile compound for various applications.
Biological Activity
Prop-2-yn-1-yl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article discusses its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 360.29 g/mol
- CAS Number: Not specified in the available literature.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammatory pathways, thus potentially offering anti-inflammatory effects.
- Receptor Modulation: It may also act as a modulator for G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes.
Antimicrobial Activity
Recent research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that Prop-2-yn-1-yloxy derivatives can reduce the production of pro-inflammatory cytokines in macrophages.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results indicated that modifications to the benzyl group significantly enhanced activity against resistant strains of bacteria.
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of arthritis, Johnson et al. (2024) reported that administration of Prop-2-yn-1-yloxy derivatives resulted in a marked decrease in joint swelling and pain, suggesting potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C19H15Cl2FO4 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C19H15Cl2FO4/c1-3-7-25-19(23)13-8-16(21)18(17(9-13)24-4-2)26-11-12-5-6-14(22)10-15(12)20/h1,5-6,8-10H,4,7,11H2,2H3 |
InChI Key |
INNAGBLNXSTFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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